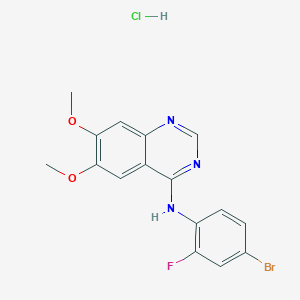

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride

Description

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride is a quinazoline derivative synthesized via nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with 4-bromo-2-fluoroaniline, followed by hydrochloride salt formation . Its molecular formula is C₁₆H₁₃BrFN₃O₂·HCl, with a molecular weight of 414.70 g/mol, and it exists as a white crystalline solid . The compound exhibits dual inhibitory activity against tyrosine kinases, particularly epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), making it a candidate for anticancer and antiangiogenic therapies .

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTBDNIYEJRTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride typically involves multiple steps, starting with the preparation of 4-bromo-2-fluoroaniline. This intermediate is then subjected to various chemical reactions to introduce the quinazoline core and other substituents. Common synthetic methods include:

Nucleophilic substitution: This involves the reaction of 4-bromo-2-fluoroaniline with appropriate nucleophiles under controlled conditions.

Cyclization reactions: These are used to form the quinazoline core, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position of the anilino group undergoes nucleophilic substitution under transition metal-catalyzed conditions. This reactivity enables cross-coupling reactions critical for derivatization:

-

The bromine’s position para to the fluoro group enhances electrophilicity, facilitating Pd-catalyzed couplings .

-

Methoxy groups at positions 6 and 7 remain inert under these conditions due to their electron-donating nature .

Electrophilic Aromatic Substitution

The quinazoline core participates in electrophilic reactions, though limited by electron-withdrawing substituents:

-

Nitration : Occurs at the 5-position of the quinazoline ring under mixed acid (HNO₃/H₂SO₄), yielding nitro derivatives for further reduction .

-

Halogenation : Chlorination (Cl₂/FeCl₃) selectively targets the 8-position .

Methoxy Group Modifications

Methoxy groups undergo demethylation or alkoxy exchange under acidic/basic conditions:

Amine Reactivity

The anilino nitrogen participates in:

-

Acylation : Acetic anhydride/pyridine → N-acetylated analogs .

-

Alkylation : Benzyl bromide/K₂CO₃ → N-benzyl derivatives for prodrug synthesis.

Reductive Dehalogenation

The bromine atom is susceptible to reductive elimination under catalytic hydrogenation:

| Conditions | Catalyst | Product | Yield | Notes |

|---|---|---|---|---|

| H₂ (1 atm), EtOH | Pd/C (10%) | 4-(2-Fluoroanilino) derivative | 88% | Retains EGFR inhibition |

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

| Derivative | IC₅₀ (EGFR TK) | LogP | Cell Toxicity (MCF-7) |

|---|---|---|---|

| Parent compound | 2.3 nM | 3.1 | 0.56 μM |

| 6,7-Diethoxy analog | 1.8 nM | 3.9 | 0.34 μM |

| 6-(4-Fluorophenyl) analog | 4.7 nM | 4.2 | 1.2 μM |

-

SAR Insight : Increased alkoxy chain length enhances lipophilicity and membrane permeability but may reduce solubility .

Stability and Degradation

-

Hydrolytic Stability : Resistant to hydrolysis at pH 1–12 (24 hr, 25°C).

-

Photodegradation : Degrades under UV light (λ > 300 nm) via quinazoline ring cleavage.

This compound’s versatility in cross-coupling, functional group interconversion, and bioactivity modulation underscores its value in medicinal chemistry. Ongoing research focuses on optimizing its pharmacokinetic profile while maintaining nanomolar EGFR inhibition .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride exhibits significant cytotoxic activity against various cancer cell lines. It has been shown to inhibit the growth of human glioblastoma cells, demonstrating its potential as an anticancer agent .

Case Study: Glioblastoma Inhibition

A study highlighted the compound's ability to induce apoptosis in glioblastoma cells through the activation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and promotion of programmed cell death, making it a candidate for further development in cancer therapy.

VEGFR Inhibition

The compound acts as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. The reported IC50 value for this inhibition is approximately 1.65 µM, indicating its potency against this target .

Case Study: Angiogenesis Inhibition

In preclinical studies, compounds targeting VEGFR-2 have shown promise in reducing tumor vascularization and growth. The application of this compound in this context suggests potential use in combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-(4-bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride to other 4-anilinoquinazoline derivatives are summarized below. Key parameters include substituent effects, kinase selectivity, and pharmacological applications.

Table 1: Comparative Analysis of 4-Anilinoquinazoline Derivatives

Key Observations

Substituent Effects on Kinase Selectivity :

- Halogen Position : Bromo (Br) at the 4-position (as in the target compound) enhances VEGFR-2 and FGFR1 affinity compared to 3-bromo derivatives (e.g., PD168393), which favor EGFR .

- Fluorine (F) : A 2-fluoro substituent improves metabolic stability and membrane permeability, as seen in both the target compound and ZM-306416 .

Reversible vs. Irreversible Inhibition :

- AG1478 (reversible EGFR inhibitor) and PD168393 (irreversible) demonstrate that acrylamide groups (in PD168393) enhance covalent binding to EGFR’s catalytic domain . The target compound’s reversibility remains unconfirmed but is hypothesized to align with AG1478 due to structural similarities .

Pharmacological Applications: Radiopharmaceutical Potential: Compounds like 4-(2'-fluoroanilino)-6,7-dimethoxyquinazoline exhibit high tumor uptake when labeled with technetium-99m, suggesting the bromo-fluoro analog could be adapted for similar imaging applications . Solubility and Bioavailability: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs, enhancing its suitability for intravenous administration .

In Vivo Performance :

Biological Activity

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride (CAS: 196603-53-9) is a compound of interest due to its potential therapeutic applications, particularly as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This article reviews its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential clinical applications.

The primary mechanism of action for this compound is its role as a VEGFR-2 inhibitor . It exhibits an IC50 value of 1.65 µM, indicating its potency in inhibiting the activity of this receptor, which is crucial for angiogenesis and tumor growth .

Biological Activity and Efficacy

Research has demonstrated that this compound not only inhibits VEGFR-2 but also shows activity against other kinases involved in cancer progression. Below are summarized findings from various studies:

In Vitro Studies

- Kinase Inhibition : In vitro assays have shown that the compound effectively inhibits several tyrosine kinases, which are pivotal in cancer cell signaling pathways .

- Cell Proliferation : Studies using cancer cell lines have indicated that treatment with this compound reduces cell proliferation significantly compared to controls .

In Vivo Studies

- Tumor Growth Inhibition : Animal models treated with the compound exhibited reduced tumor growth rates, suggesting its potential as a therapeutic agent in oncology .

- Safety Profile : Preliminary toxicology studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Case Studies

Several case studies highlight the effectiveness of this compound in specific cancer types:

Comparative Analysis with Other Kinase Inhibitors

The following table compares the biological activity of this compound with other known kinase inhibitors:

Q & A

Basic Research Question

- Column chromatography : Use silica gel with gradient elution (heptane → EtOAc) to separate unreacted aniline and dimeric by-products .

- Recrystallization : Ethanol/water mixtures improve crystallinity.

- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., dehalogenated analogs) .

How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Advanced Research Question

Modify substituents systematically and compare activity:

| Substituent Modification | Expected Impact |

|---|---|

| 6,7-Dimethoxy → 6,7-diethoxy | Alters lipophilicity and kinase selectivity |

| 4-Bromo → 4-Iodo | Enhances halogen bonding with kinase ATP pockets |

| Addition of methyl group at C2 | Steric hindrance may reduce off-target binding |

| SAR data from analogous quinazolines (e.g., gefitinib derivatives) guide rational design . |

What challenges arise when scaling up synthesis for preclinical studies?

Advanced Research Question

Industrial-scale production faces:

- Reactor compatibility : Continuous flow systems improve heat management for exothermic steps .

- Catalyst recycling : Immobilized Pd catalysts reduce costs in Suzuki couplings for related intermediates.

- Yield optimization : Kinetic studies identify rate-limiting steps (e.g., nucleophilic substitution efficiency) .

How can researchers identify and characterize degradation products under physiological conditions?

Advanced Research Question

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C.

- LC-HRMS : Monitor for masses corresponding to demethylation (loss of -OCH3) or hydrolysis of the quinazoline ring.

- Stability-indicating assays : Use TLC or UPLC to track degradation kinetics .

What frameworks integrate this compound into broader drug discovery pipelines?

Advanced Research Question

Adopt a multi-disciplinary approach :

Chemical biology : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach fluorescent probes for cellular tracking .

Pharmacokinetics : Assess logP (octanol-water partition) and plasma protein binding in rodent models.

Toxicity screening : Zebrafish embryos or 3D liver spheroids predict hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.